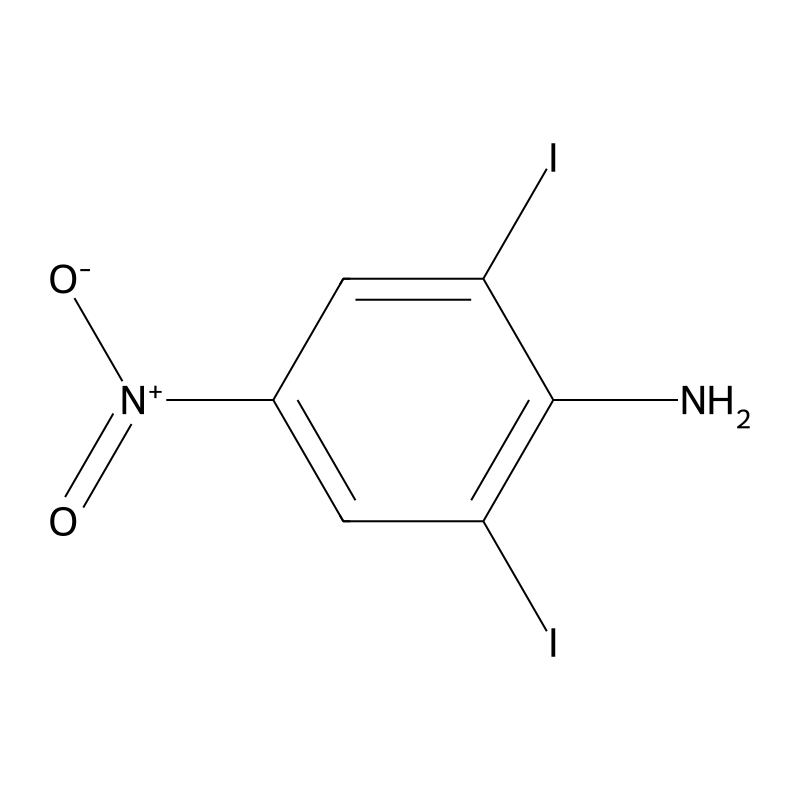

2,6-Diiodo-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Blue Disperse Dyes: It has been employed as a starting material for the synthesis of blue disperse dyes, which are used for coloring synthetic fibers like polyester and nylon []. These dyes are valuable in the textile industry due to their ability to maintain their color during the dyeing process and resist fading from washing or light exposure.

Precursor for Further Functionalization

,6-Diiodo-4-nitroaniline serves as a versatile precursor for the preparation of more complex molecules due to the presence of reactive iodine and nitro groups. These functional groups can be readily transformed through various chemical reactions to introduce desired functionalities:

- Diphenols-Amides: Studies have utilized 2,6-diiodo-4-nitroaniline for the synthesis of diphenols-amides, which are molecules containing both phenolic and amide groups. These compounds possess interesting properties and potential applications in various fields, including materials science and medicinal chemistry.

2,6-Diiodo-4-nitroaniline is an organic compound with the molecular formula C₆H₄I₂N₂O₂. It features two iodine atoms and a nitro group attached to a benzene ring, specifically at the 2 and 6 positions relative to the amino group at the 4 position. This compound is known for its vibrant color and potential applications in dye manufacturing and organic synthesis. The presence of iodine contributes to its unique properties, such as enhanced reactivity in electrophilic substitution reactions.

Due to the lack of specific data, it's advisable to handle 2,6-Diiodo-4-nitroaniline with caution, assuming it might possess similar hazards to other nitroaromatic compounds. These can include:

- Electrophilic Substitution: The iodine atoms on the benzene ring can direct further substitutions due to their electron-withdrawing nature.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity and properties.

- Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are significant in dye chemistry.

Several methods have been developed for synthesizing 2,6-diiodo-4-nitroaniline:

- Iodination of p-Nitroaniline: This method involves treating p-nitroaniline with iodine monochloride in a suitable solvent like chloroform or glacial acetic acid. The reaction typically requires careful control of temperature and reaction time to achieve high yields.python

# Example reaction schemep-Nitroaniline + Iodine Monochloride → 2,6-Diiodo-4-nitroaniline - Bromination followed by Iodination: An alternative route involves brominating p-nitroaniline first to form an intermediate that can subsequently be iodinated.

- Green Chemistry Approaches: Recent studies have explored environmentally friendly methods using bromide-bromate salts under acidic conditions, which allow for efficient synthesis without organic solvents .

2,6-Diiodo-4-nitroaniline has several notable applications:

- Dye Manufacturing: It serves as an intermediate in the production of azo dyes, which are widely used in textiles and other materials.

- Pharmaceuticals: Its derivatives may have potential uses in medicinal chemistry due to their biological activities.

- Research: Used in laboratories for various synthetic applications and as a standard reference compound in analytical chemistry.

Several compounds share structural similarities with 2,6-diiodo-4-nitroaniline. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Dichloro-4-nitroaniline | Two chlorine atoms instead of iodine | Higher stability; less reactive |

| 2,6-Dibromo-4-nitroaniline | Two bromine atoms | Effective in dye applications |

| 4-Iodo-2-nitroaniline | One iodine atom; nitro group at 2 | Different reactivity pattern |

| 4-Amino-2,6-diiodophenol | Hydroxyl group instead of nitro | Potentially different biological activity |

Each of these compounds exhibits unique reactivity and properties due to variations in halogen substitution and functional groups. The presence of iodine in 2,6-diiodo-4-nitroaniline enhances its electrophilic character compared to its chlorinated or brominated counterparts.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant